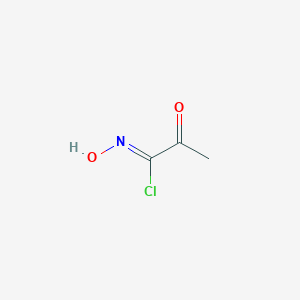
Pyruvohydroximoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvohydroximoyl chloride, also known as PHC, is a chemical compound used in the field of organic chemistry. It is a versatile reagent that is used for the synthesis of various organic compounds. PHC is a colorless liquid that is highly reactive and can be dangerous if not handled properly.
Mécanisme D'action
Pyruvohydroximoyl chloride reacts with amines and hydroxyl groups to form oximes and hydroxylamines, respectively. The reaction takes place through nucleophilic addition of the amine or hydroxyl group to the carbonyl group of Pyruvohydroximoyl chloride. The resulting product is a stable compound that can be isolated and purified.
Effets Biochimiques Et Physiologiques
Pyruvohydroximoyl chloride has no known biochemical or physiological effects. It is a synthetic reagent that is used for the synthesis of organic compounds in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Pyruvohydroximoyl chloride is a versatile reagent that has many advantages in the laboratory. It is easy to handle and can be stored for long periods of time. Pyruvohydroximoyl chloride is also relatively inexpensive compared to other reagents used in organic synthesis. However, Pyruvohydroximoyl chloride is highly reactive and can be dangerous if not handled properly. It should be stored in a cool, dry place and handled with care.
Orientations Futures
There are many future directions for the use of Pyruvohydroximoyl chloride in organic synthesis. One direction is the development of new synthetic methods using Pyruvohydroximoyl chloride as a reagent. Another direction is the synthesis of new natural products and pharmaceuticals using Pyruvohydroximoyl chloride. Additionally, Pyruvohydroximoyl chloride can be used in the development of new materials such as polymers and coatings. Overall, Pyruvohydroximoyl chloride is a valuable tool for organic chemists and has many potential applications in the future.
Méthodes De Synthèse
Pyruvohydroximoyl chloride is synthesized by the reaction of hydroxylamine hydrochloride with pyruvic acid. The reaction takes place in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Applications De Recherche Scientifique
Pyruvohydroximoyl chloride is widely used in the field of organic chemistry as a versatile reagent. It is used for the synthesis of various organic compounds such as oximes, hydroxylamines, and hydrazones. Pyruvohydroximoyl chloride is also used in the synthesis of natural products and pharmaceuticals. It is a valuable tool for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
17019-27-1 |
|---|---|
Nom du produit |
Pyruvohydroximoyl chloride |
Formule moléculaire |
C3H4ClNO2 |
Poids moléculaire |
121.52 g/mol |
Nom IUPAC |
(1Z)-N-hydroxy-2-oxopropanimidoyl chloride |
InChI |
InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3- |
Clé InChI |
KCMDLQKACKNGMB-HYXAFXHYSA-N |
SMILES isomérique |
CC(=O)/C(=N/O)/Cl |
SMILES |
CC(=O)C(=NO)Cl |
SMILES canonique |
CC(=O)C(=NO)Cl |
Synonymes |
chloroisonitrous acetone chloroisonitrous acetone, (E)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




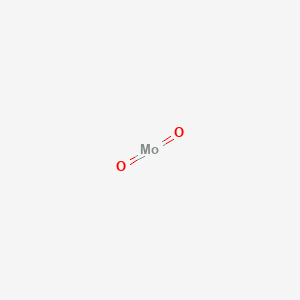





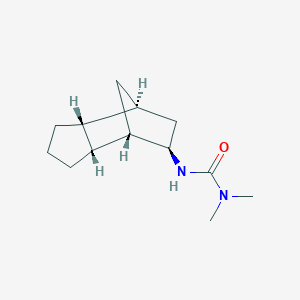

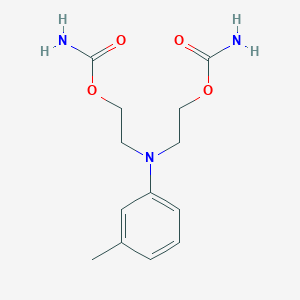
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
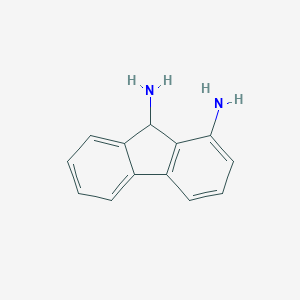
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
